

# CAS number and IUPAC name for 1-(Bromomethyl)naphthalen-2-amine

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Compound of Interest

1-(Bromomethyl)naphthalen-2amine

Cat. No.:

B11872799

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# Technical Guide: 1-(Bromomethyl)naphthalen-2amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide addresses the chemical compound **1-** (**Bromomethyl**)naphthalen-**2-amine**. Extensive database searches have not yielded a registered CAS number or specific experimental data for this molecule, suggesting it may be a novel or sparsely documented compound. The information presented herein, including the proposed synthesis and predicted properties, is based on established chemical principles and data from structurally related compounds.

### **Chemical Identity**

While a registered CAS number for **1-(Bromomethyl)naphthalen-2-amine** has not been identified, its chemical identifiers can be deduced from its structure.



Identifier	Value
IUPAC Name	(2-aminonaphthalen-1-yl)methan-1-ol (for the precursor)
Molecular Formula	C11H10BrN
Molecular Weight	236.11 g/mol
Predicted CAS Number	Not Assigned

## **Proposed Synthesis**

A plausible synthetic route to **1-(Bromomethyl)naphthalen-2-amine** involves the bromination of a suitable precursor, such as 2-amino-1-methylnaphthalene. However, the presence of an amino group can complicate radical bromination reactions. A more controlled approach would be the conversion of the corresponding alcohol, (2-aminonaphthalen-1-yl)methanol, to the bromide.

# Experimental Protocol: Synthesis of 1-(Bromomethyl)naphthalen-2-amine from (2aminonaphthalen-1-yl)methanol

This proposed two-step synthesis starts with the reduction of a commercially available precursor followed by bromination.

#### Step 1: Synthesis of (2-aminonaphthalen-1-yl)methanol

- Reaction Setup: To a solution of 2-amino-1-naphthaldehyde (1.0 eq) in methanol (0.2 M) at 0
   °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH<sub>4</sub>)
   (1.5 eq) portion-wise over 15 minutes.
- Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).



- Workup: Once the starting material is consumed, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
- Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purification: Purify the crude product by column chromatography on silica gel to afford (2aminonaphthalen-1-yl)methanol.

#### Step 2: Bromination of (2-aminonaphthalen-1-yl)methanol

- Reaction Setup: Dissolve (2-aminonaphthalen-1-yl)methanol (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere and cool the solution to 0 °C.
- Reagent Addition: Add phosphorus tribromide (PBr<sub>3</sub>) (0.5 eg) dropwise to the stirred solution.
- Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
- Workup: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude **1-(Bromomethyl)naphthalen-2-amine**.
- Purification: Further purification can be achieved by recrystallization or column chromatography.



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Proposed two-step synthesis of **1-(Bromomethyl)naphthalen-2-amine**.

## **Predicted Physicochemical and Spectroscopic Data**



The following table summarizes the predicted properties of **1-(Bromomethyl)naphthalen-2-amine** based on its structure and data from analogous compounds.

Property	Predicted Value
Appearance	Off-white to light yellow solid
Melting Point	110-120 °C
Boiling Point	> 350 °C (decomposes)
Solubility	Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol; insoluble in water.
¹H NMR (CDCl₃, 400 MHz)	δ 7.8-7.2 (m, 6H, Ar-H), 4.8 (s, 2H, CH <sub>2</sub> Br), 4.2 (br s, 2H, NH <sub>2</sub> )
<sup>13</sup> C NMR (CDCl₃, 100 MHz)	δ 145.0, 134.5, 129.0, 128.5, 127.0, 126.5, 125.0, 124.0, 122.0, 115.0, 33.0 (CH <sub>2</sub> Br)
Mass Spectrometry (EI)	m/z 235/237 (M+, Br isotope pattern)

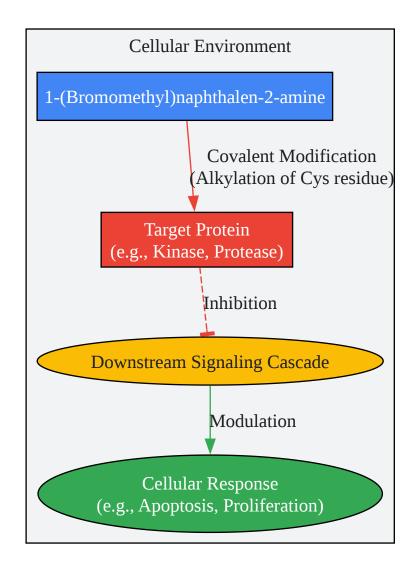
# Potential Research Applications and Signaling Pathway Interactions

Benzylic bromides are reactive electrophiles, and primary amines can act as nucleophiles or bases. The presence of both functionalities in **1-(Bromomethyl)naphthalen-2-amine** suggests potential applications as a bifunctional chemical probe or as a building block in the synthesis of more complex molecules.

The naphthalene scaffold is a common motif in pharmacologically active compounds. The introduction of a reactive bromomethyl group and a nucleophilic amino group could enable this compound to interact with biological targets through covalent modification or specific non-covalent interactions.

A hypothetical signaling pathway that could be modulated by a molecule of this type involves the alkylation of a cysteine residue in the active site of a target protein, leading to its irreversible inhibition.





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Hypothetical signaling pathway modulation by **1-(Bromomethyl)naphthalen-2-amine**.

# **Safety and Handling**

Caution: As a benzylic bromide, **1-(Bromomethyl)naphthalen-2-amine** is expected to be a lachrymator and a potential alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Due to the presence of an amino group, it may be sensitive to oxidation. Store in a cool, dark, and dry place under an inert atmosphere.



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